Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

5-Bromo-DMT vs 5-MeO-DMT receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

Cat. No.: S583216

Pharmacological Profile Comparison

The table below summarizes the available quantitative receptor affinity (Ki in nM) and functional activity

data for both compounds. A lower Ki value indicates a higher affinity for the receptor.

Target 5-Bromo-DMT (5-Br-DMT) 5-MeO-DMT

| 5-HT; 5 Receptor | Ki = 16.9 nM [1] Full agonist (ECso = 1,810 nM; E,.x = 94%) [1] | Ki = 1.9-28 nM
[2] Agonist (ECso = 3.92-1,060 nM) [2] | | 5-HT» Receptor | Ki = 138 nM [1] Partial agonist (ECso =
77.7-3,090 nM; E . = 34-100%) [3] [1] | Ki = 15-2,011 nM [2] Agonist (ECso = 1.76-784 nM) [2] | | 5-
HT,g Receptor | Ki = 403 nM [1] | Ki = 36-3,884 nM [2] | | 5-HT, Receptor | Ki = 193 nM [1] | Ki =
42-538 nM [2] | | Serotonin Transporter (SERT) | Ki = 971 nM [1] Weak reuptake inhibitor (ICso = 8,055

nM) [1] | Information missing from search results | | 5-HT¢g Receptor | Information missing from search
results | Ki = 6.5-78 nM [2] | | 5-HT; Receptor | Information missing from search results | Ki = 3.9-30 nM
[2]]

Key Experimental Findings and Methodologies

The comparative profile of these compounds is largely defined by their differential engagement of serotonin

receptors, which leads to distinct behavioral outcomes.
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Receptor Affinity and Functional Assays

The data in the table above was primarily generated through standardized radioligand binding assays [3]. In

these experiments:

e Membrane preparations from cell lines (e.g., CHO-K1, HEK293) engineered to stably express a
specific human serotonin receptor (e.g., h5-HT,5R) are used [3].

e The ability of 5-Br-DMT or 5-MeO-DMT to displace a radioactively labeled reference ligand (e.g.,
[3H]ketanserin for 5-HT,AR) is measured, allowing for the calculation of their affinity (Ki) [3] [4].

e Functional activity (e.g., calcium mobilization for 5-HT,AR) is determined using assays like the Fluo-4

NW Calcium Assay Kit to measure a compound's efficacy (Ep,5x) and potency (ECso) [3].

The Hallucinogenic Response: Head Twitch Response (HTR)

A critical behavioral test to predict the hallucinogenic potential of psychedelics in humans is the head twitch

response (HTR) in mice [3].

e 5-Br-DMT: A key finding from recent research is that 5-Br-DMT activates the 5-HT,, receptor in

vitro but does not induce the HTR in mice, suggesting it is a non-hallucinogenic psychedelic
derivative [3] [1]. It even antagonizes the HTR induced by other psychedelics like 5-F-DMT [1].

¢ 5-MeO-DMT: In contrast, 5-MeO-DMT and its amino-substituted analogs do induce the HTR,
confirming their hallucinogenic properties [4]. The search results indicate that 5-MeO-DMT's effects
are mediated primarily by 5-HT, receptor activation [5].

The following diagram illustrates the divergent signaling pathways and behavioral outcomes associated with

the activation of the 5-HT, 5 receptor by these two compounds.
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Neuroplasticity and Antidepressant Effects

Both compounds demonstrate potential for treating mood disorders, but through engagement of different

receptor profiles.

e 5-Br-DMT: Exhibits psychoplastogenic properties, meaning it promotes neural plasticity [3]. It
upregulates immediate early genes (e.g., Arc, Egr-1) in the prefrontal cortex and hippocampus and
promotes dendritic growth in cortical neurons [3]. In a mouse model of stress-induced depression, a
single dose produced rapid antidepressant effects, which are linked to its 5-HT,, receptor activation
without the hallucinogenic response [3].

¢ 5-MeO-DMT: Also stimulates neuroplasticity; a single dose was shown to increase cell proliferation
and neurogenesis in the adult mouse hippocampus [6]. Its antidepressant and anxiolytic effects are
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linked to this neurogenesis, as well as its anti-inflammatory properties and ability to induce mystical-
type experiences [7] [8]. Its high affinity for the 5-HT, 5 receptor is a distinguishing feature and may

contribute to its effects [7] [2].

Key Implications for Research and Development

e 5-Br-DMT as a Prototype Therapeutic: The most significant finding is the functional dissociation of
5-HT,, receptor activation from the hallucinogenic response by 5-Br-DMT [3]. This makes it a
prototypical candidate for developing non-hallucinogenic antidepressants that are fast-acting, a
major advantage over current treatments like SSRIs [3].

¢ Receptor Selectivity is Crucial: The contrasting effects of 5-Br-DMT and 5-MeO-DMT highlight that
the specific signaling pathways engaged by a compound (biased agonism) and its broader receptor
affinity profile (especially the balance between 5-HT,, and 5-HT, 5 activation) are critical

determinants of its psychoactive and therapeutic properties [3] [4].

¢ SAR Insights: The substitution at the 5-position of the DMT structure profoundly influences receptor
activity. A bromine atom appears to favor a non-hallucinogenic profile, whereas a methoxy group is
associated with potent hallucinogenic effects [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. 5-Bromo-DMT [en.wikipedia.org]

2. 5-MeO-DMT [en.wikipedia.org]

3. Neuropharmacology of halogenated DMT analogs [nature.com]

4. Structure-activity relationships of serotonergic 5-MeO-DMT ... [pmc.ncbi.nim.nih.gov]
5. Psychedelic 5-Methoxy-N,N-dimethyltryptamine [pmc.ncbi.nim.nih.gov]

6. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation ... [frontiersin.org]

7. The clinical pharmacology and potential therapeutic ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9314805/
https://www.frontiersin.org/journals/psychology/articles/10.3389/fpsyg.2023.1083361/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314805/
https://en.wikipedia.org/wiki/5-MeO-DMT
https://www.nature.com/articles/s41380-025-03308-2
https://www.nature.com/articles/s41380-025-03308-2
https://www.nature.com/articles/s41380-025-03308-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11412900/
https://www.nature.com/articles/s41380-025-03308-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11412900/
https://www.smolecule.com/products/s583216?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/5-Bromo-DMT
https://en.wikipedia.org/wiki/5-MeO-DMT
https://www.nature.com/articles/s41380-025-03308-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11412900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3028383/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2018.00312/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314805/
https://www.smolecule.com/products/s583216?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

8. This is your brain on death: a comparative analysis of ... [frontiersin.org]

To cite this document: Smolecule. [5-Bromo-DMT vs 5-MeO-DMT receptor affinity]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b583216#5-bromo-dmt-vs-5-

meo-dmt-receptor-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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